2-(4-Chlorophenoxy)propionic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenoxy)propionic acid (4-CPP) is the CLC-1 muscle chloride channel . This channel plays a crucial role in stabilizing the resting membrane potential and repolarizing the action potential in skeletal muscle cells .
Mode of Action
4-CPP interacts with the CLC-1 channel, affecting its gating processes . The compound has been shown to predominantly affect the fast gating process of the channel . It is suggested that 4-CPP and certain mutations exert their action by affecting the transition of the channel from its closed to open state after chloride ion binding to the gating site .
Biochemical Pathways
It is known that the compound’s interaction with the clc-1 channel can lead to changes in muscle excitability . This is due to the role of the CLC-1 channel in maintaining the electrical properties of the muscle cell membrane .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The interaction of 4-CPP with the CLC-1 channel can lead to changes in muscle excitability . This can result in myotonia, a condition characterized by delayed relaxation of skeletal muscles after voluntary contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-CPP. For example, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Chlorophenoxy)propionic acid are not fully understood. It has been found to interact with certain enzymes and proteins. For instance, it has been shown to affect the gating of the ClC-1 muscle chloride channel .
Cellular Effects
In terms of cellular effects, this compound has been found to produce changes in ClC-1 properties similar to those found in myotonic mutant channels . It shifts the voltage dependence of activation of the ClC-1 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ClC-1 channel. It has been suggested that this compound and mutations exert their action by affecting the transition of the channel from its closed to open state after Cl− binding to the gating site .
Temporal Effects in Laboratory Settings
Long-term continuous optical resolution of this compound was carried out by stereoselective esterification with Celite-adsorbed lipase OF 360 from Candida cylindracea using n-tetradecanol as the second substrate in organic solvent systems .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it is known that this compound is a drug known to produce myotonia in animals .
Metabolic Pathways
It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
1-Methylimidazole is prepared mainly by two industrial routes :
Acid-catalyzed methylation of imidazole by methanol: This method involves the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation.
Radziszewski reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
On a laboratory scale, 1-methylimidazole can be synthesized by first deprotonating imidazole to form a sodium salt followed by methylation .
Chemical Reactions Analysis
1-Methylimidazole undergoes various types of chemical reactions, including :
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atom.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
1-Methylimidazole can be compared with other similar compounds, such as :
2-Methylimidazole: Similar in structure but with the methyl group at the 2-position.
4-Methylimidazole: Chemically distinct but readily interconvertible with 5-methylimidazole.
The uniqueness of 1-methylimidazole lies in its specific substitution pattern and its ability to mimic nucleoside bases and histidine .
Properties
IUPAC Name |
2-(4-chlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWWRYTONYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875865 | |
Record name | 2-(p-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3307-39-9 | |
Record name | 2-(4-Chlorophenoxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3307-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenoxy)propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(p-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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